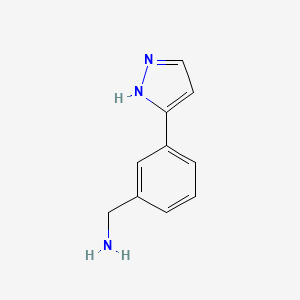![molecular formula C13H23NO2 B13563616 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B13563616.png)
4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Dioxaspiro[45]decan-8-yl)piperidine is an organic compound characterized by a spirocyclic structure, which includes a piperidine ring fused to a 1,4-dioxaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine typically involves the condensation of piperidine with 1,4-dioxaspiro[4.5]decan-8-one. The reaction is usually carried out under acidic conditions to facilitate the formation of the spirocyclic structure. Common reagents used in this synthesis include piperidine, 1,4-dioxaspiro[4.5]decan-8-one, and an acid catalyst such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the production of specialty chemicals and materials, particularly those requiring spirocyclic structures.
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The piperidine ring may interact with neurotransmitter receptors or enzymes, while the spirocyclic structure may influence the compound’s binding affinity and selectivity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A precursor in the synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine.
1,4-Dioxaspiro[4.5]decan-8-ol: Another related compound with a hydroxyl group instead of a piperidine ring.
Piperidin-4-one Ethylene Ketal: A derivative formed from the condensation of cyclohexanone.
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of a piperidine ring with a 1,4-dioxaspirodecane moiety makes it a valuable compound for various research applications, particularly in the synthesis of novel spirocyclic molecules.
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-8-yl)piperidine |
InChI |
InChI=1S/C13H23NO2/c1-5-13(15-9-10-16-13)6-2-11(1)12-3-7-14-8-4-12/h11-12,14H,1-10H2 |
InChI Key |
SXAGJEZBUDGJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3CCNCC3)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


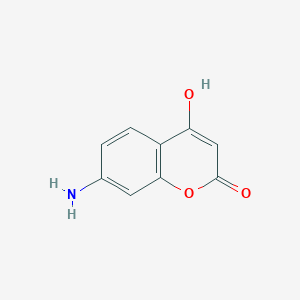

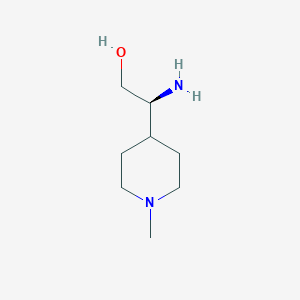
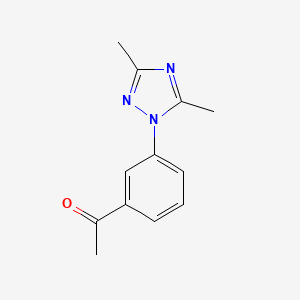
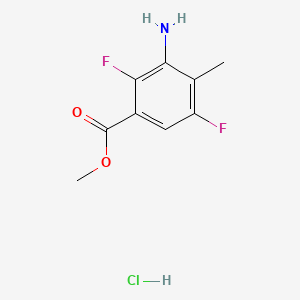
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)
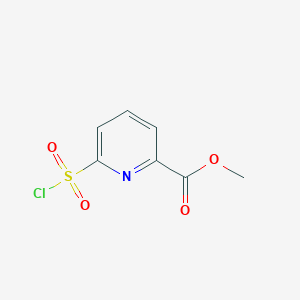
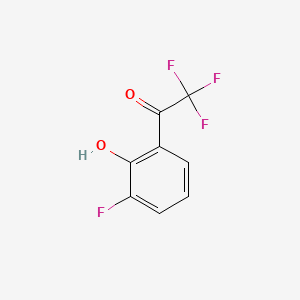

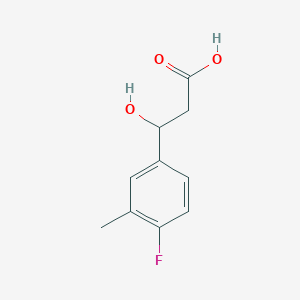

![I(2)-[[(Phenylmethoxy)carbonyl]amino]-4-pyridinepropanoic acid](/img/structure/B13563596.png)
